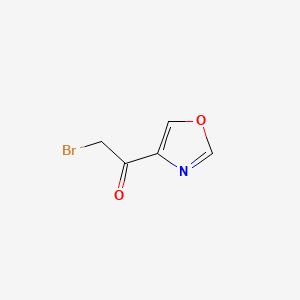![molecular formula C8H5Br2N3O B13673358 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound characterized by the presence of bromine atoms at the 4th and 6th positions of the pyrazolo[1,5-a]pyridine ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides .
科学的研究の応用
作用機序
The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .
類似化合物との比較
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-methyl ester
Comparison: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, the carboxamide group enhances its solubility and potential for hydrogen bonding interactions, making it more suitable for certain applications in medicinal chemistry .
特性
分子式 |
C8H5Br2N3O |
|---|---|
分子量 |
318.95 g/mol |
IUPAC名 |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H5Br2N3O/c9-4-1-6(10)7-5(8(11)14)2-12-13(7)3-4/h1-3H,(H2,11,14) |
InChIキー |
SREHNOIKGMZROT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C=NN2C=C1Br)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



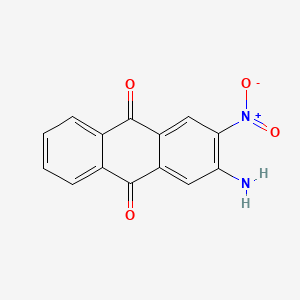
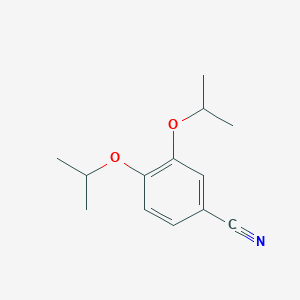
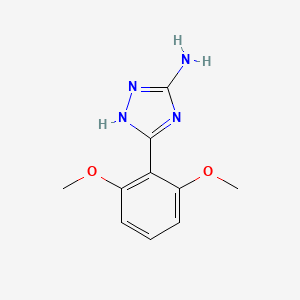
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
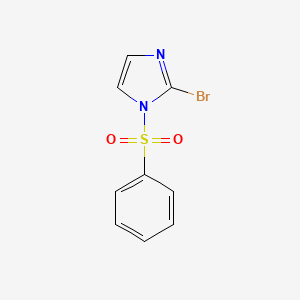
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
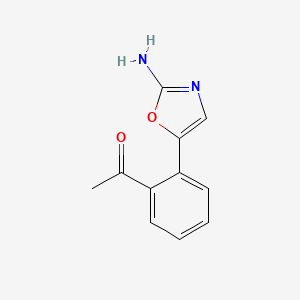
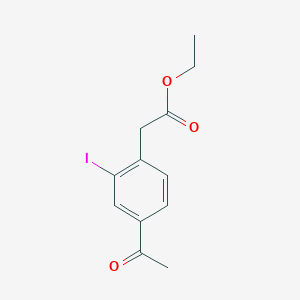
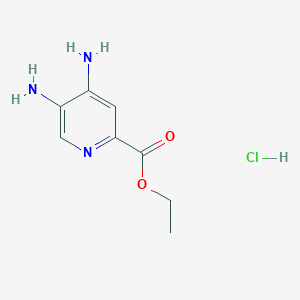
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
